molecular formula C7H3BrCl2O B1344193 4-Bromo-3,5-dichlorobenzaldehyde CAS No. 120077-80-7

4-Bromo-3,5-dichlorobenzaldehyde

Cat. No. B1344193
CAS RN: 120077-80-7
M. Wt: 253.9 g/mol
InChI Key: RTAOUCJQYRVMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) from 4-bromo-2,5-di-n-hexylbenzeneboronic acid . This method yields products with high degrees of polymerization and solubility, indicating that similar methods could potentially be applied to synthesize derivatives of 4-Bromo-3,5-dichlorobenzaldehyde. Additionally, the synthesis of 4-chlorobenzaldehyde through the Sommelet reaction suggests that halogenated benzaldehydes can be synthesized with high yields under optimized conditions .

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes and their derivatives is often characterized using techniques such as NMR, GPC, and osmometry . Single-crystal X-ray diffraction is also used to determine the supramolecular architectures of molecular adducts, as seen in the study of 3,5-dihydroxybenzoic acid and its bromo derivative . These techniques could be applied to analyze the molecular structure of 4-Bromo-3,5-dichlorobenzaldehyde and its complexes.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are influenced by their functional groups and molecular structure. For example, the solubility of poly(para-phenylene) derivatives is enhanced by the presence of alkyl side chains . The introduction of bromine and chlorine atoms into the benzaldehyde structure could affect properties such as melting point, boiling point, and reactivity. The supramolecular assemblies formed by halogenated benzaldehydes with N-donor compounds demonstrate the potential for hydrogen bonding and molecular recognition .

Scientific Research Applications

Enantioselective Synthesis

A study by Chen, Zhou, Tan, and Yeung (2012) outlines an enantioselective approach to synthesizing 3,4-dihydroisocoumarin. The method involves bromocyclization of styrene-type carboxylic acids, leading to the formation of 3-bromo-3,4-dihydroisocoumarins. These compounds serve as versatile building blocks for various dihydroisocoumarin derivatives, crucial in organic chemistry and potential biological applications (Chen, Zhou, Tan, & Yeung, 2012).

Antimicrobial Activity

JagadeeshPrasad et al. (2015) conducted a study on the synthesis and antimicrobial evaluation of novel isoxazole derivatives. This included a process where 4-methylthiobenzaldehyde was converted to dibromopropanones and subsequently to isoxazoles, which exhibited promising antimicrobial activities (JagadeeshPrasad, Laxmana, Holla, Kumari, & Chaluvaiah, 2015).

Molecular Ligands and Metal Salts Binding

Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) described a method to attach functional arms to salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde. This approach is significant in the preparation of heteroditopic ligands as receptors for metal salts, highlighting the role of halogenated aldehydes in coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

Halomethylation Reactions

Research by Martinu and Dailey (2006) focused on the reactivity of 1-chloro-3-phenyldiazirines, exploring reactions to form various bromo- and chloro-diazirines. Their findings are relevant to understanding the reactivity of halogenated compounds, including 4-bromo-3,5-dichlorobenzaldehyde, in organic synthesis (Martinu & Dailey, 2006).

Halogenation and Nephrotoxicity Studies

Hong, Anestis, Henderson, and Rankin (2000) investigated the nephrotoxic effects of haloanilines, including 3,5-dihaloaniline isomers. Their research provides insights into the biological effects of halogenated compounds, which may extend to understanding the impact of compounds like 4-bromo-3,5-dichlorobenzaldehyde (Hong, Anestis, Henderson, & Rankin, 2000).

Safety and Hazards

4-Bromo-3,5-dichlorobenzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAOUCJQYRVMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302639
Record name 4-Bromo-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dichlorobenzaldehyde

CAS RN

120077-80-7
Record name 4-Bromo-3,5-dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120077-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-bromo-3,5-dichlorobenzoate: CuBr2 (7.5 g, 34.08 mmol) in MeCN (50 mL) was stirred at 80° C. for 30 min. To this solution tert-butylnitrite (6.5 mL, 54.55 mmol) was added dropwise at the same temperature and the mixture was stirred for another 10 min. Methyl 4-amino-3,5-dichlorobenzoate in MeCN (30 mL) was added dropwise to the reaction mixture which was then stirred at 80° C. for 30 min. The reaction mixture was brought to ambient temperature. Aqueous ammonia solution (20 mL) was added and extracted with petroleum ether. The organic layer was washed with brine followed by water. The organic solution was dried (Na2SO4), filtered and concentrated to afford the title compound as an off white solid (7.5 g, 77%): 1H NMR (300 MHz, DMSO-d6) δ 8.02 (s, 2H), 3.94 (s, 3H); ESIMS m/z 282 ([M]+); IR (thin film) 1733, 762, 514 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuBr2
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.